molecular formula C26H28N2O6 B12193155 6-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one

6-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one

Cat. No.: B12193155
M. Wt: 464.5 g/mol
InChI Key: YLOCXUJURLVNDF-UHFFFAOYSA-N
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Description

The compound 6-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one is a complex organic molecule that features a combination of chromenone, piperazine, and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Synthesis of Piperazine Derivative: The benzodioxole is then reacted with piperazine to form 4-(1,3-benzodioxol-5-ylmethyl)piperazine.

    Coupling with Chromenone: The piperazine derivative is coupled with a chromenone derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and chromenone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

6-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one: can be compared with other compounds containing chromenone, piperazine, or benzodioxole moieties.

  • Examples include 4-(1,3-benzodioxol-5-ylmethyl)piperazine and 7-methoxy-4-methyl-2H-chromen-2-one .

Uniqueness

The uniqueness of This compound lies in its combined structure, which may confer specific biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

6-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-7-methoxy-4-methylchromen-2-one

InChI

InChI=1S/C26H28N2O6/c1-17-11-26(30)34-23-14-22(31-2)19(13-20(17)23)4-6-25(29)28-9-7-27(8-10-28)15-18-3-5-21-24(12-18)33-16-32-21/h3,5,11-14H,4,6-10,15-16H2,1-2H3

InChI Key

YLOCXUJURLVNDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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